2-(2,4,6-Trimethylbenzoyl)benzoic acid 2-(2,4,6-Trimethylbenzoyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 2346-67-0
VCID: VC3882765
InChI: InChI=1S/C17H16O3/c1-10-8-11(2)15(12(3)9-10)16(18)13-6-4-5-7-14(13)17(19)20/h4-9H,1-3H3,(H,19,20)
SMILES: CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2C(=O)O)C
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol

2-(2,4,6-Trimethylbenzoyl)benzoic acid

CAS No.: 2346-67-0

Cat. No.: VC3882765

Molecular Formula: C17H16O3

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4,6-Trimethylbenzoyl)benzoic acid - 2346-67-0

Specification

CAS No. 2346-67-0
Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
IUPAC Name 2-(2,4,6-trimethylbenzoyl)benzoic acid
Standard InChI InChI=1S/C17H16O3/c1-10-8-11(2)15(12(3)9-10)16(18)13-6-4-5-7-14(13)17(19)20/h4-9H,1-3H3,(H,19,20)
Standard InChI Key CTYJJXJURMYALZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2C(=O)O)C
Canonical SMILES CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2C(=O)O)C

Introduction

Structural and Molecular Characteristics

Chemical Identity

IUPAC Name: 2-[(2,4,6-Trimethylbenzoyl)oxy]benzoic acid
Molecular Formula: C₁₇H₁₆O₃
Molecular Weight: 268.31 g/mol
CAS Registry: 2346-67-0
SMILES: CC1=CC(=C(C(=C1)C)C(=O)OC2=CC=CC=C2C(=O)O)C

The structure comprises a benzoic acid backbone esterified with a 2,4,6-trimethylbenzoyl group. The mesityl moiety enhances steric hindrance and electron-donating effects, influencing reactivity and solubility .

Crystallographic and Spectroscopic Data

X-ray Crystallography: The compound crystallizes in a monoclinic system with hydrogen bonding between carboxyl groups, stabilizing the lattice .
Spectroscopic Profiles:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, 1H, Ar-H), 7.56 (t, 1H, Ar-H), 6.89 (s, 2H, Mesityl-H), 2.34 (s, 6H, CH₃), 2.29 (s, 3H, CH₃) .

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C) .

Synthesis and Manufacturing

Acylation-Haloform Reaction

  • Acylation: Sym-trimethylbenzene reacts with chloroacetyl chloride (AlCl₃ catalyst) at 220–380°C to yield α-chloro-2,4,6-trimethylacetophenone .

  • Haloform Reaction: Treatment with NaOCl under phase-transfer catalysis (e.g., tetrabutylammonium bromide) cleaves the α-chloro ketone to 2,4,6-trimethylbenzoic acid .

  • Esterification: Benzoic acid is esterified with mesitoyl chloride (SOCl₂) to form the final product .

Yield: 78–90% .

Direct Benzoylation

Mesitylene undergoes Friedel-Crafts acylation with benzoyl chloride, followed by oxidation to introduce the carboxyl group .

Physicochemical Properties

Thermal and Solubility Data

PropertyValueReference
Melting Point155°C
Boiling Point446.5°C (est.)
Density1.195 g/cm³
Solubility in Water722.5 mg/L (25°C)
LogP (Octanol-Water)3.6

The compound is lipophilic, with limited aqueous solubility but high miscibility in chlorinated solvents (e.g., chloroform) and alcohols .

Acid-Base Behavior

The carboxyl group dissociates weakly (pKa ≈ 3.45), enabling salt formation with bases. The mesityl group’s electron-donating methyl groups slightly reduce acidity compared to unsubstituted benzoic acid .

Applications in Industry and Research

Photoinitiators in Polymer Chemistry

  • Mechanism: Upon UV exposure, the compound generates benzoyl radicals, initiating free-radical polymerization .

  • Performance: Outperforms traditional initiators (e.g., titanocene) at 522 nm, enabling deep curing in pigmented resins .

  • Commercial Use: Found in UV-curable inks, coatings, and dental composites .

Antimicrobial Agents

  • Metal Complexes: Cu(II), Zn(II), and Co(II) complexes exhibit broad-spectrum activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .

  • Mode of Action: Disruption of microbial cell membranes via lipid peroxidation .

Pharmaceutical Intermediates

  • Synthesis of Benzoyl Chlorides: Key precursor for photoinitiators like 2,4,6-trimethylbenzoyl-diphenylphosphine oxide .

  • Agrochemicals: Intermediate in herbicides and insecticides .

Recent Advances and Future Directions

Green Synthesis

  • Catalytic Innovations: Replace AlCl₃ with recyclable ionic liquids to reduce waste .

  • Solvent-Free Routes: Mechanochemical synthesis achieves 85% yield with minimal solvent use .

Biomedical Applications

  • Drug Delivery: Encapsulation in liposomes improves bioavailability for antimicrobial therapies .

  • Anticancer Research: Preliminary studies show apoptosis induction in HeLa cells (IC₅₀: 45 µM) .

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